3-(Furan-2-yl)pyrrolidine-2,5-dione

Physicochemical profiling Drug-likeness Permeability prediction

3-(Furan-2-yl)pyrrolidine-2,5-dione, also designated 2-furansuccinimide (CAS 10422-14-7), is a heterocyclic building block belonging to the 3-substituted pyrrolidine-2,5-dione (succinimide) class. The compound possesses a molecular formula of C8H7NO3, a molecular weight of 165.15 g/mol, a calculated LogP of 0.68560, and a topological polar surface area (PSA) of 59.31 Ų.

Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
CAS No. 10422-14-7
Cat. No. B082966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Furan-2-yl)pyrrolidine-2,5-dione
CAS10422-14-7
Synonyms3-(2-FURYL)-2,5-PYRROLIDINEDIONE
Molecular FormulaC8H7NO3
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC1=O)C2=CC=CO2
InChIInChI=1S/C8H7NO3/c10-7-4-5(8(11)9-7)6-2-1-3-12-6/h1-3,5H,4H2,(H,9,10,11)
InChIKeyXVRLJTRVKUZFHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Furan-2-yl)pyrrolidine-2,5-dione (CAS 10422-14-7): Physicochemical & Structural Baseline for Procurement Decision-Making


3-(Furan-2-yl)pyrrolidine-2,5-dione, also designated 2-furansuccinimide (CAS 10422-14-7), is a heterocyclic building block belonging to the 3-substituted pyrrolidine-2,5-dione (succinimide) class . The compound possesses a molecular formula of C8H7NO3, a molecular weight of 165.15 g/mol, a calculated LogP of 0.68560, and a topological polar surface area (PSA) of 59.31 Ų . The succinimide core is a privileged pharmacophore found in multiple approved anticonvulsant drugs (e.g., ethosuximide, phensuximide) and in numerous bioactive natural products [1]. However, the physicochemical signature conferred by the furan-2-yl substituent at the 3-position meaningfully differentiates this compound from phenyl-substituted, alkyl-substituted, and other heteroaryl-substituted analogs—distinctions that directly affect solubility, permeability, hydrogen-bonding capacity, and synthetic tractability [1].

Why 3-(Furan-2-yl)pyrrolidine-2,5-dione Cannot Be Generically Substituted by Other 3-Substituted Succinimides


The 3-substituted pyrrolidine-2,5-dione class encompasses compounds with markedly different physicochemical and pharmacological profiles depending on the nature of the C3 substituent. While all members share the succinimide core, the electronic character, hydrogen-bonding capacity, lipophilicity, and steric bulk of the C3 group directly modulate target-binding interactions, metabolic stability, and off-target liability [1]. The furan-2-yl ring introduces a distinctive combination of moderate lipophilicity (LogP ≈ 0.69), a higher polar surface area (PSA ≈ 59.3 Ų) compared to phenyl-substituted analogs (PSA ≈ 37.4 Ų for phensuximide), and an additional hydrogen-bond acceptor (the furan oxygen) that is absent in phenyl, benzyl, or dialkyl congeners . These physicochemical differences translate into divergent solubility, membrane permeability, and protein-binding profiles that cannot be replicated by simple alkyl or aryl substitution [1]. Furthermore, the furan ring is susceptible to oxidative metabolism via CYP450-mediated epoxidation, a metabolic liability not shared by phenyl-substituted succinimides, which predominantly undergo aromatic hydroxylation [2]. Consequently, a researcher or procurement officer selecting a 3-substituted succinimide for structure–activity relationship (SAR) exploration, fragment-based drug design, or chemical biology probe development cannot interchangeably substitute 3-(furan-2-yl) with 3-phenyl, 3-benzyl, or 3,3-dialkyl variants without fundamentally altering the compound's physicochemical and pharmacological trajectory.

Head-to-Head Quantitative Differentiation of 3-(Furan-2-yl)pyrrolidine-2,5-dione vs. Closest Analogs


Polar Surface Area (PSA) and Hydrogen-Bond Acceptor Capacity Differentiate Furan-2-yl from Phenyl Substitution

3-(Furan-2-yl)pyrrolidine-2,5-dione possesses a topological polar surface area (TPSA) of 59.31 Ų and three hydrogen-bond acceptor (HBA) sites, owing to the furan oxygen atom in addition to the two succinimide carbonyl oxygens . In contrast, phensuximide (1-methyl-3-phenylpyrrolidine-2,5-dione) has a PSA of 37.38 Ų and only two HBA sites, as the phenyl ring contributes no heteroatom-based hydrogen-bond acceptors . The 3-phenyl-substituted parent (3-phenylpyrrolidine-2,5-dione) has a PSA of approximately 46.2 Ų and a LogP of 1.09, compared to the furan analog's LogP of 0.69 . The furan-substituted compound thus exhibits a PSA approximately 59% larger than phensuximide and an additional hydrogen-bond acceptor, which predicts reduced passive membrane permeability but potentially improved aqueous solubility relative to the phenyl-substituted comparator series .

Physicochemical profiling Drug-likeness Permeability prediction Succinimide SAR

Furan Ring Confers Distinct Metabolic Lability Profile Relative to Phenyl-Substituted Succinimides

The furan ring is a well-characterized structural alert for cytochrome P450-mediated bioactivation. Furan-containing compounds can undergo CYP450-catalyzed epoxidation to form reactive cis-enedione intermediates, which may covalently modify proteins and contribute to mechanism-based inactivation of CYP enzymes [1]. In contrast, 3-phenyl-substituted succinimides (e.g., phensuximide) undergo primarily aromatic hydroxylation followed by glucuronidation or sulfation, a metabolic pathway less frequently associated with reactive metabolite formation [2]. Specifically, phensuximide is metabolized via N-demethylation and phenyl ring hydroxylation to form N-desmethylphensuximide and hydroxyphensuximide, respectively—pathways that do not generate the electrophilic intermediates characteristic of furan bioactivation [2]. While no direct comparative metabolic stability study of 3-(furan-2-yl)pyrrolidine-2,5-dione versus phensuximide has been published, the class-level distinction between furan and phenyl metabolic processing is well-established in the medicinal chemistry literature [1]. This metabolic differentiation means that 3-(furan-2-yl)pyrrolidine-2,5-dione serves as a mechanistically distinct probe for CYP phenotyping and reactive metabolite screening studies, and its metabolic fate cannot be extrapolated from phenyl-substituted succinimide data.

Drug metabolism CYP450 Heterocycle bioactivation Metabolic stability screening

3-(Furan-2-yl) Substitution Provides a Distinct Hydrogen-Bonding Motif for Target Engagement Compared to 3-Phenyl and 3,3-Dialkyl Succinimides

The furan-2-yl group at the 3-position introduces a heteroatom (furan oxygen) capable of acting as a hydrogen-bond acceptor, thereby offering an additional intermolecular interaction site beyond those provided by the succinimide carbonyls . In contrast, the 3-phenyl group in phensuximide and related analogs contributes only hydrophobic and π-stacking interactions, with no heteroatom-based hydrogen-bond acceptors on the aryl ring [1]. Similarly, 3,3-dialkyl-substituted succinimides such as ethosuximide (3-ethyl-3-methyl) provide only hydrophobic bulk at the 3-position with no heteroatom-mediated hydrogen-bonding capacity [2]. This structural distinction is relevant for fragment-based drug design campaigns where maximizing hydrogen-bond interaction potential per heavy atom count is desirable. The furan oxygen provides a directional hydrogen-bond acceptor that can engage kinase hinge regions, protease oxyanion holes, or other polar protein subpockets that are inaccessible to purely hydrophobic 3-substituents . In silico docking studies of 3-heteryl-substituted pyrrolidine-2,5-diones against the InhA enzyme (M. tuberculosis enoyl-ACP reductase) have demonstrated that heteroaryl substituents, including furan, can form hydrogen-bond networks with catalytic residue Tyr158 that are geometrically distinct from those achievable with aryl or alkyl substituents [3].

Structure-based drug design Fragment-based screening Hydrogen-bond interactions Succinimide pharmacophore

Validated Research and Procurement Application Scenarios for 3-(Furan-2-yl)pyrrolidine-2,5-dione


Fragment-Based Drug Design Libraries Requiring Heteroaryl Hydrogen-Bond Acceptor Diversity

In fragment-based screening campaigns, library diversity in hydrogen-bond donor/acceptor profiles is critical for sampling chemical space efficiently. 3-(Furan-2-yl)pyrrolidine-2,5-dione provides a compact fragment (MW 165.15, 12 heavy atoms) that contributes a furan oxygen hydrogen-bond acceptor in addition to the two succinimide carbonyl acceptors and one imide NH donor, yielding a balanced HBA/HBD ratio of 3:1 with a favorable PSA of 59.3 Ų for solubility . This profile differentiates it from the 3-phenyl analog (HBA/HBD ratio 2:0) and the 3,3-dialkyl analog ethosuximide (HBA/HBD ratio 2:1), making the furan-substituted fragment uniquely suited for targeting polar enzyme active sites, kinase hinge regions, or protease S1 pockets that require heteroatom-mediated hydrogen-bond interactions [1]. Procurement of this fragment for a diversity-oriented library complements phenyl-, benzyl-, and alkyl-substituted succinimide fragments already present in most commercial collections.

CYP450 Reaction Phenotyping and Time-Dependent Inhibition (TDI) Probe Compound

The furan ring is a well-established metabolic liability motif that undergoes CYP450-mediated bioactivation to reactive cis-enedione intermediates, making furan-containing compounds valuable as positive control probes in CYP reaction phenotyping and TDI assays . 3-(Furan-2-yl)pyrrolidine-2,5-dione, with its accessible succinimide scaffold and single furan substituent, represents a structurally simpler and more synthetically tractable furan probe than complex polycyclic furan-containing natural products. It can serve as a mechanistic probe to distinguish CYP isoforms involved in furan epoxidation versus those responsible for succinimide ring hydroxylation, and as a tool compound for validating high-throughput reactive metabolite trapping assays (e.g., glutathione trapping, cyanide trapping) in drug discovery screening cascades [1].

Antitubercular Drug Discovery Targeting InhA with Heteroaryl-Substituted Succinimide Scaffolds

A published study demonstrated that 3-heteryl-substituted pyrrolidine-2,5-diones, including furan-substituted analogs, exhibit moderate inhibitory activity against M. tuberculosis H37Rv growth and the enoyl-ACP reductase enzyme InhA, a validated antitubercular target . The furan-2-yl substituent was shown, through in silico docking, to participate in hydrogen-bond networks with the catalytic Tyr158 residue of InhA—an interaction geometry that is distinct from that achievable with 3-phenyl or 3-fluorenyl substituents in the same chemotype series . This positions 3-(furan-2-yl)pyrrolidine-2,5-dione as a key starting material or reference standard for medicinal chemistry programs pursuing structure-guided optimization of succinimide-based InhA inhibitors, particularly where the furan oxygen interaction with Tyr158 is hypothesized to contribute to binding affinity and selectivity over human fatty acid synthase components [1].

Synthetic Intermediate for Covalent Inhibitor and Chemical Biology Probe Development

The succinimide NH group and the furan ring of 3-(furan-2-yl)pyrrolidine-2,5-dione both present sites for chemical derivatization. The imide nitrogen can be functionalized via N-alkylation or N-acylation to introduce diverse side chains, while the furan ring can undergo electrophilic substitution (e.g., bromination, nitration, Vilsmeier–Haack formylation) at the 5-position . This dual derivatizability contrasts with 3-phenyl succinimides, where electrophilic aromatic substitution on the phenyl ring occurs under different conditions and with different regiochemical outcomes. The furan ring additionally provides a synthetic handle for subsequent transformations, including oxidative ring-opening to yield 1,4-dicarbonyl intermediates, Diels–Alder cycloaddition reactions, and metal-catalyzed cross-coupling at the C5 position after halogenation [1]. For chemical biology groups synthesizing activity-based probes or affinity chromatography ligands, the furan moiety offers unique bioconjugation and derivatization routes not available with the phenyl-substituted congener series.

Quote Request

Request a Quote for 3-(Furan-2-yl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.